molecular formula C17H23Cl2NO2 B3065295 Lupinine p-chlorobenzoicacid ester hydrochloride CAS No. 362495-17-8

Lupinine p-chlorobenzoicacid ester hydrochloride

Cat. No. B3065295
CAS RN: 362495-17-8
M. Wt: 344.3 g/mol
InChI Key: MVPBNXKHOPPGHM-UHFFFAOYSA-N
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Description

Lupinine p-chlorobenzoicacid ester hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 . It is a derivative of the alkaloid lupinine .


Synthesis Analysis

Lupinine can be acylated by acid chlorides in anhydrous C6H6 in the presence of Et3N. This reaction produces O-acyl lupinines . The synthesized compounds are very soluble in most organic solvents .


Molecular Structure Analysis

The molecular structure of lupinine derivatives can be confirmed using PMR spectra and two-dimensional HMQC (1H–13C) NMR spectroscopy . Lupinine has a trans-quinolizidine ring and an axial hydroxymethyl group .


Chemical Reactions Analysis

Reactions of fatty-acid and benzoic-acid chlorides with lupinine produce esters with steric structures . These reactions are important for studying the structure–bioactivity relationship of lupinine .


Physical And Chemical Properties Analysis

Lupinine p-chlorobenzoicacid ester hydrochloride has a boiling point of 406.1±15.0 °C and a density of 1.20±0.1 g/cm3 . Its molecular weight is 307.82 .

Mechanism of Action

Studies have shown that lupinine hydrochloride is a reversible inhibitor of acetylcholinesterases . Lupinine, a nitrogen-containing heterocycle, has a structure similar to the ammonium “head” of the acetylcholinesterase endogenous agonist, acetylcholine .

Future Directions

Research is ongoing to find potentially therapeutic acetylcholinesterase inhibitory agents, both from natural and synthetic sources . Lupinine derivatives, including Lupinine p-chlorobenzoicacid ester hydrochloride, could be part of this research due to their inhibitory effect on acetylcholine receptors .

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2.ClH/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19;/h6-9,14,16H,1-5,10-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPBNXKHOPPGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331393
Record name Lupinine p-chlorobenzoicacid ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupinine p-chlorobenzoicacid ester hydrochloride

CAS RN

362495-17-8
Record name Lupinine p-chlorobenzoicacid ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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